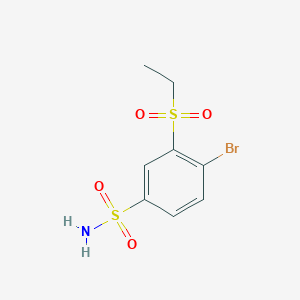

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S2 and a molecular weight of 328.20 g/mol . This compound is characterized by the presence of bromine, sulfonyl, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Copper(I) Iodide: Used in substitution reactions to introduce new functional groups onto the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with various functional groups, while substitution reactions can yield derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of para-aminobenzoic acid (PABA) . This inhibition can disrupt essential biochemical processes in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-(methylsulfonyl)benzene-1-sulfonamide: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is unique due to its specific combination of bromine, sulfonyl, and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is an organosulfur compound notable for its diverse biological activities. Characterized by the presence of sulfonamide and sulfonyl functional groups, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in immune modulation and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁BrN₁O₄S₂. Its structure features a bromine atom at the para position relative to a sulfonamide group, and an ethanesulfonyl group at the meta position. This unique arrangement influences its solubility, reactivity, and biological activity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₁O₄S₂ |

| Molecular Weight | 305.22 g/mol |

| Solubility | Soluble in polar solvents |

| Functional Groups | Sulfonamide, Sulfonyl |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been shown to inhibit perforin-mediated lysis, which is critical in immune responses involving cytotoxic T cells and natural killer cells. This inhibition suggests potential therapeutic implications for autoimmune diseases and organ transplantation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes positions it as a candidate for further research in therapeutic applications. Studies have demonstrated its interaction with perforin, a protein essential for cytotoxicity during immune responses. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential benefits in clinical settings.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition of carrageenan-induced rat paw edema, indicating its potential as an anti-inflammatory agent. The efficacy was measured at various time intervals, showing a dose-dependent response .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of sulfonamides similar to this compound. The minimum inhibitory concentration (MIC) values against various pathogens were recorded, highlighting the compound's effectiveness against bacteria such as E. coli and S. aureus. For instance, one derivative exhibited an MIC of 6.72 mg/mL against E. coli, showcasing its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromobenzenesulfonamide | C₆H₄BrN₁O₂S | Primarily used as an antibacterial agent |

| 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide | C₉H₁₁ClN₁O₄S₂ | Chlorine instead of bromine; different reactivity profile |

| 3-(Ethanesulfonyl)-4-methylbenzenesulfonamide | C₉H₁₁N₁O₄S₂ | Methyl group instead of bromine; altered biological activity |

The comparative analysis reveals that the specific combination of bromine and ethanesulfonyl groups in this compound may influence its solubility and biological activity differently than its analogs.

Properties

Molecular Formula |

C8H10BrNO4S2 |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

4-bromo-3-ethylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14) |

InChI Key |

IIOMVMRSXBAUPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.